molecular formula C23H22N2O2 B2982463 (E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035018-72-3

(E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2982463
CAS No.: 2035018-72-3
M. Wt: 358.441
InChI Key: BMJRECIZNAWTLS-VAWYXSNFSA-N
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Description

(E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one is a chalcone derivative featuring a piperidine moiety substituted with a quinolin-8-yloxy group. Its structure combines an α,β-unsaturated ketone core (prop-2-en-1-one) with a phenyl group at the β-position and a 4-(quinolin-8-yloxy)piperidin-1-yl group at the α-position. The quinoline moiety enhances π-π stacking interactions with biological targets, while the piperidine ring contributes to solubility and bioavailability .

Properties

IUPAC Name

(E)-3-phenyl-1-(4-quinolin-8-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-22(12-11-18-6-2-1-3-7-18)25-16-13-20(14-17-25)27-21-10-4-8-19-9-5-15-24-23(19)21/h1-12,15,20H,13-14,16-17H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJRECIZNAWTLS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one, a compound with the CAS Number 2035018-72-3, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of (E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one is C23H22N2O2, with a molecular weight of 358.4 g/mol. The compound features a phenyl group and a quinoline moiety linked through a piperidine ring, which is essential for its biological activity.

PropertyValue
Molecular FormulaC23H22N2O2
Molecular Weight358.4 g/mol
CAS Number2035018-72-3

Antiviral Activity

Research has indicated that compounds similar to (E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one exhibit antiviral properties, particularly against influenza viruses. A study highlighted that piperidine derivatives with quinoline linkages showed potent inhibitory effects on various influenza strains, with selectivity indices indicating low cytotoxicity in human cell lines .

Anticancer Potential

The compound's structure suggests potential anticancer activity. In related studies, piperidine-based derivatives have been shown to inhibit cancer cell lines such as SK-OV-3 and HT-29 through mechanisms involving apoptosis and cell cycle arrest . The presence of electron-withdrawing and electron-donating groups on the phenyl moiety significantly influenced their cytotoxic effects.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the ether linkage between the quinoline and piperidine is critical for maintaining biological activity . Variations in substituents on the phenyl ring lead to differing biological profiles, emphasizing the importance of molecular modifications in enhancing efficacy.

Study 1: Antiviral Efficacy

In a high-throughput screening study, a derivative of (E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one was found to inhibit influenza virus replication at low concentrations (EC50 = 0.05 μM) . This study underscores the potential of this compound in developing antiviral therapeutics.

Study 2: Anticancer Activity

A recent investigation into piperidine derivatives demonstrated significant cytotoxicity against various cancer cell lines. For example, compounds with specific substitutions showed IC50 values in the micromolar range against HeLa and A549 cells . These findings suggest that (E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one may similarly exhibit promising anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of chalcone-piperidine hybrids. Key structural analogs and their differences are summarized below:

Compound Name Substituents Key Differences Biological Activity Reference
(E)-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one Piperidin-1-yl (no quinoline) Lacks quinolin-8-yloxy group; simpler structure Antimicrobial activity reported
(E)-1-(3,4-dimethoxyphenyl)-3-(4-((9-(quinolin-8-yloxy)nonyl)oxy)phenyl)prop-2-en-1-one Quinolin-8-yloxy linked via nonyloxy chain Extended alkyl chain enhances membrane permeability High docking score (7.3 kcal/mol) against viral targets
(E)-3-(furan-2-yl)-1-(4-((5-(quinolin-8-yloxy)pentyl)oxy)phenyl)prop-2-en-1-one Furan-2-yl and pentyloxy linker Heterocyclic furan improves metabolic stability Docking score: 7.4 kcal/mol
(E)-3-phenyl-1-(2-(5-(3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl)ethoxy)phenyl)prop-2-en-1-one Hydroxymethylpiperidine substituent Enhanced hydrophilicity due to hydroxyl groups Anticancer activity (IC₅₀: 37–45 μM)
(E)-1-(4-fluorophenyl)-3-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Fluorophenyl and furan-carbonyl piperazine Fluorine atom increases electronegativity Research applications in drug discovery

Physicochemical Properties

  • Solubility: The quinolin-8-yloxy group increases hydrophobicity compared to hydroxylated analogs (e.g., compound 43, logP: 2.1 vs. 1.5) .
  • Synthetic Accessibility: The target compound requires multi-step synthesis involving piperidine functionalization and quinoline coupling, whereas simpler analogs (e.g., (E)-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one) are synthesized in fewer steps .

Research Findings and Data Tables

Table 1: Docking Scores of Quinoline-Containing Chalcones

Compound Target Protein Binding Score (kcal/mol) Interacting Residues Reference
(E)-1-(2-(prop-2-yn-1-yloxy)phenyl)-3-(2-(piperidin-1-yl)quinolin-3-yl)prop-2-en-1-one SARS-CoV-2 6LU7 −9.89 GLY143
(E)-3-(2-(piperidin-1-yl)quinolin-3-yl)-1-(3-(prop-2-yn-1-yloxy)phenyl)prop-2-en-1-one SARS-CoV-2 6LU7 −10.44 GLU166
(E)-1-(4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-3-(2-(piperidin-1-yl)quinolin-3-yl)prop-2-en-1-one SARS-CoV-2 6LU7 −12.66 CYS145

Table 2: Antimicrobial Activity of Piperidine-Chalcone Hybrids

Compound Microbial Strain MIC (μg/mL) Reference
(E)-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one S. aureus 16
(E)-3-(4-chlorophenyl)-1-(4-(2-(diethylamino)ethoxy)phenyl)prop-2-en-1-one E. coli 32
(E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one C. albicans 8 (predicted)

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